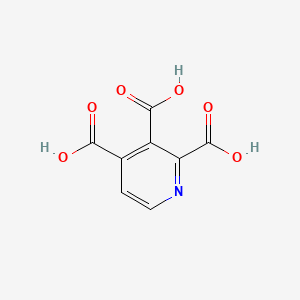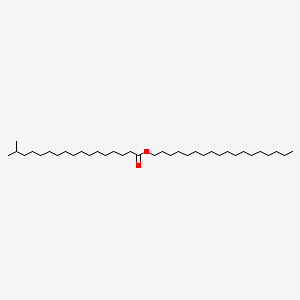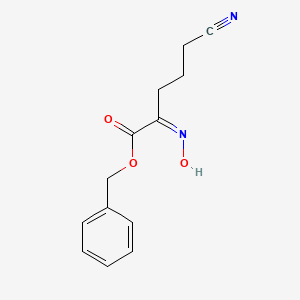
4-Ethyl-4-methylheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-4-methylheptane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it is a hydrocarbon with a chain of carbon atoms that includes branches. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms. The structure of this compound includes a heptane backbone with an ethyl group and a methyl group both attached to the fourth carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-methylheptane can be achieved through various organic synthesis methods. One common approach is the alkylation of heptane. This involves the reaction of heptane with ethyl and methyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, under anhydrous conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the halide ions are replaced by the ethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes, such as the use of zeolite catalysts in a refinery setting. These catalysts facilitate the alkylation of heptane with ethylene and methanol or other suitable alkylating agents. The process is carried out under controlled temperature and pressure conditions to optimize yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-4-methylheptane, like other alkanes, primarily undergoes reactions characteristic of saturated hydrocarbons. These include:
Combustion: Complete combustion in the presence of excess oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light leads to the formation of haloalkanes.
Cracking: Thermal or catalytic cracking can break down the compound into smaller hydrocarbons.
Common Reagents and Conditions
Halogenation: Chlorine or bromine, UV light.
Combustion: Oxygen, high temperature.
Cracking: High temperature, zeolite catalysts.
Major Products
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Various haloalkanes depending on the halogen used.
Cracking: Smaller alkanes and alkenes.
Aplicaciones Científicas De Investigación
4-Ethyl-4-methylheptane is used in various scientific research applications, including:
Chemistry: As a model compound for studying the properties and reactions of branched alkanes.
Biology: Investigating the metabolic pathways of hydrocarbons in microorganisms.
Industry: Used as a solvent or intermediate in the synthesis of other organic compounds.
Mecanismo De Acción
As an alkane, 4-Ethyl-4-methylheptane does not have a specific mechanism of action in biological systems. Its effects are primarily physical, such as solubility and hydrophobic interactions. In chemical reactions, it acts as a substrate that undergoes transformations typical of alkanes, such as combustion and halogenation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethyl-3-methylheptane
- 4-Ethyl-2-methylheptane
- 3-Ethyl-4-methylheptane
Uniqueness
4-Ethyl-4-methylheptane is unique due to the specific positioning of its ethyl and methyl groups on the fourth carbon atom. This branching pattern influences its physical properties, such as boiling point and density, and its reactivity in chemical processes.
Propiedades
Número CAS |
17302-04-4 |
|---|---|
Fórmula molecular |
C10H22 |
Peso molecular |
142.28 g/mol |
Nombre IUPAC |
4-ethyl-4-methylheptane |
InChI |
InChI=1S/C10H22/c1-5-8-10(4,7-3)9-6-2/h5-9H2,1-4H3 |
Clave InChI |
MPYQJQDSICRCJJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(CC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


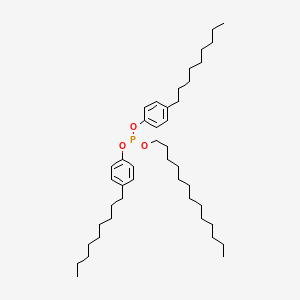
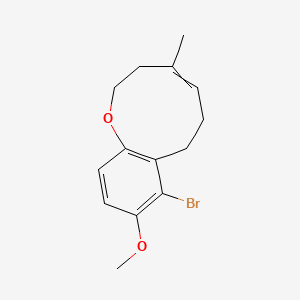
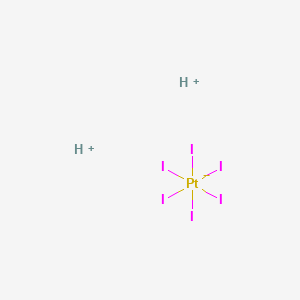
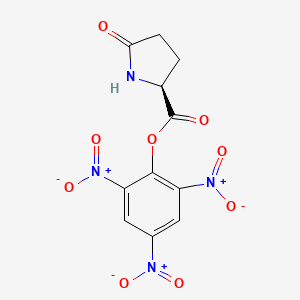
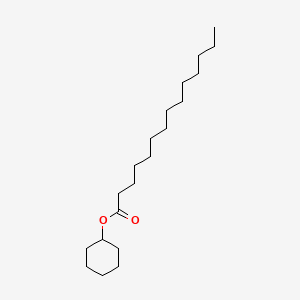
![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)



